Peri Coil 1
Description
Properties
CAS No. |
140849-39-4 |
|---|---|
Molecular Formula |
C6H12N4O |
Synonyms |
Peri Coil 1 |
Origin of Product |
United States |
Rational Design Principles and Theoretical Considerations of Peri Coil 1
Engineering of Amphiphilic Alpha-Helical Architectures
The fundamental building block of Peri Coil 1 is an amphiphilic alpha-helix. nih.govnih.gov Alpha-helices in coiled-coil structures are typically amphipathic, meaning they have distinct hydrophobic and polar faces. wordpress.comwikipedia.org This segregation of residues is crucial for their ability to self-assemble in aqueous environments. The hydrophobic residues are generally positioned on one side of the helix, forming a "stripe" that coils gently around the helix. wikipedia.org In water, the thermodynamic driving force for oligomerization is the burial of these hydrophobic surfaces away from the solvent. wikipedia.org this compound was designed to exploit this principle, presenting a hydrophobic face intended for inter-helical interactions. nih.gov
Exploitation of Hydrophobic Core Interactions and Leucine (B10760876) Zipper Analogues in Peptide Design
The self-assembly of this compound was designed to be mediated by hydrophobic core interactions, analogous to those found in leucine zippers. nih.gov Leucine zippers are well-characterized coiled-coil motifs defined by a heptad repeat pattern (abcdefg) where the 'a' and 'd' positions are predominantly occupied by hydrophobic amino acids, such as leucine or isoleucine. wikipedia.orgnih.govnih.govresearchgate.net These hydrophobic residues interlock in a "knobs-into-holes" packing arrangement at the interface between helices, forming a stable buried core. wordpress.comnih.govresearchgate.net This hydrophobic core is essential for the stability and specific oligomerization state of coiled coils. wordpress.comwikipedia.orgnih.govresearchgate.net The design of this compound incorporated a hydrophobic interaction pattern intended to mimic this leucine zipper mechanism, facilitating the supercoiling of helices and the formation of a dimer. nih.gov Although the design aimed for antiparallel dimer formation, experimental analysis revealed that this compound predominantly forms a helical tetramer in aqueous solution. nih.gov
Molecular Modeling and Predictive Algorithms for Peptide Structure
The design of this compound inherently relies on principles informed by molecular modeling and predictive algorithms, which are standard tools in the field of peptide and protein engineering. acs.orgpnas.org These computational approaches allow researchers to predict how a given amino acid sequence will fold and how multiple peptides will interact based on their sequences and the physical and chemical properties of the amino acids. While the specific algorithms used in the initial design of this compound are not detailed in the provided search results, the successful design and subsequent characterization of its structure and assembly properties validate the underlying theoretical framework. Experimental techniques such as circular dichroism spectroscopy, sedimentation equilibrium experiments, and NMR were employed to characterize the synthesized peptide and determine its actual conformation and oligomeric state in solution, providing crucial data to evaluate the design principles and refine predictive models. nih.gov
| Characteristic | Finding for this compound | Reference |
| Length | 30 amino acid residues | nih.govnih.gov |
| Designed Structure | Amphiphilic alpha-helix bending at periodic prolines | nih.gov |
| Designed Assembly | Antiparallel dimer via leucine zipper analogue interactions | nih.gov |
| Observed Assembly | Preferentially forms a helical tetramer in aqueous solution | nih.govnih.gov |
| Periodic Prolines | 4 periodic prolines (at i+7 positions in the sequence) | nih.govnih.gov |
| Stability | Exhibits high thermal stability and cold denaturation | nih.govnih.gov |
| Characterization Methods | Circular dichroism, Sedimentation equilibrium, NMR | nih.govnih.gov |
Advanced Synthetic Methodologies for Peri Coil 1 Production
Optimization of Solid-Phase Peptide Synthesis Protocols for Complex Sequences
Solid-Phase Peptide Synthesis (SPPS) involves the sequential addition of protected amino acid derivatives to a growing peptide chain anchored to a solid support vapourtec.comgyrosproteintechnologies.com. Each cycle typically consists of a deprotection step to remove the temporary protecting group from the N-terminus of the resin-bound peptide, followed by a coupling step where the next protected amino acid is activated and coupled to the free amine gyrosproteintechnologies.com. Wash steps are integrated between reactions to remove excess reagents and by-products vapourtec.com.
For complex sequences like Peri Coil 1, which contains periodic proline residues and is designed to form an alpha-helix, several challenges in SPPS must be addressed. Peptide aggregation on the resin is a significant issue that can lead to incomplete couplings and the formation of deletion sequences, thereby reducing the yield and purity of the target peptide gyrosproteintechnologies.comrsc.orgsigmaaldrich.com. Aggregation can occur through the formation of β-sheets between growing peptide chains rsc.orgsigmaaldrich.com.
Optimization strategies for such complex sequences include modifying reaction conditions and utilizing specialized reagents or techniques gyrosproteintechnologies.comsigmaaldrich.com. Using different activation methods for amino acids, such as PyBOP®, HATU, HBTU, or TBTU, and allowing for longer reaction times can improve coupling efficiency, especially for hindered or difficult couplings sigmaaldrich.com. Elevated temperatures can also enhance reaction kinetics and improve purity for certain sequences gyrosproteintechnologies.comunifi.it.
The choice of solvent system is critical. While dimethylformamide (DMF) has been a standard solvent, alternative or mixed solvent systems can be employed to improve resin swelling and disrupt peptide aggregation sigmaaldrich.comunifi.it. For instance, mixtures of DCM/DMF/NMP with additives like Triton X100 have been explored sigmaaldrich.com. The recent focus on green chemistry has also led to the investigation of eco-friendly binary solvent systems unifi.it.
Incorporation of pseudoproline dipeptides or Dmb-protected amino acids at strategic positions within the sequence can disrupt the formation of unfavorable secondary structures on the resin, thereby preventing aggregation and improving synthesis efficiency sigmaaldrich.com. These modified residues are typically introduced as pre-formed dipeptides during synthesis and are cleaved off during the final deprotection step, regenerating the native sequence sigmaaldrich.com.
Monitoring the efficiency of deprotection and coupling steps in real-time can also aid in optimization gyrosproteintechnologies.comrsc.org. Techniques like in-line UV-Vis analysis in flow SPPS can monitor reaction kinetics and help identify difficult coupling events, allowing for adjustments before scaling up the synthesis rsc.org.
Chromatographic Purification Techniques for High-Purity Peptide Acquisition
Following solid-phase synthesis and cleavage from the resin, the crude peptide product typically contains the target peptide along with various impurities, including truncated sequences, deletion peptides, incompletely deprotected peptides, and residual reagents bachem.com. Achieving high purity, essential for structural and functional studies of peptides like this compound, requires effective purification techniques americanpeptidesociety.orggenscript.com.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and standard method for peptide purification bachem.comamericanpeptidesociety.orggilson.comwaters.combio-works.com. RP-HPLC separates peptides based on their hydrophobicity using a hydrophobic stationary phase (commonly C18 silica) and a gradient of aqueous and organic solvents bachem.comamericanpeptidesociety.orggilson.com. More hydrophobic peptides are retained longer on the column and elute at higher organic solvent concentrations americanpeptidesociety.org. RP-HPLC offers high resolution and reproducibility, making it suitable for separating closely related peptide impurities from the target product bachem.comamericanpeptidesociety.orggilson.com. The elution is typically monitored by UV detection at 210-220 nm, where the peptide backbone absorbs bachem.comcreative-proteomics.com.
For peptides where RP-HPLC alone does not yield sufficient purity, or for samples with a high load of diverse impurities, complementary chromatographic techniques can be employed americanpeptidesociety.orggilson.comwaters.combio-works.com. Size-Exclusion Chromatography (SEC), also known as gel filtration, separates peptides based on their molecular size americanpeptidesociety.orgwaters.com. SEC is useful for removing aggregated species or isolating peptides within a specific size range and can be used as an initial cleanup step before RP-HPLC americanpeptidesociety.orgwaters.com. Ion-Exchange Chromatography (IEC) separates peptides based on their net charge, utilizing charged stationary phases americanpeptidesociety.orggilson.comwaters.com. IEC can be particularly effective for peptides with significant charge differences from their impurities and can be used upstream of RP-HPLC to reduce the impurity load on the RP column bio-works.com.
Multicolumn countercurrent solvent gradient purification (MCSGP) is an advanced continuous chromatography technique that can offer advantages in terms of solvent consumption, capacity, and yield compared to traditional batch purification bachem.com.
The choice and optimization of purification methods, including column selection, mobile phase composition, and gradient optimization, are crucial for maximizing the purity and yield of the target peptide waters.com.
Spectroscopic and Mass Spectrometric Purity Verification in Synthetic Peptides
The combination of these analytical techniques provides a robust approach to ensure the quality, purity, and identity of synthetic peptides like this compound, confirming that the synthesized product matches the designed sequence and is free from significant impurities.
Table 1: Common Impurities in Synthetic Peptides
| Impurity Type | Description | Detection Methods |
| Truncated Sequences | Peptides lacking amino acids at either terminus due to incomplete couplings. | RP-HPLC, MS, LC-MS |
| Deletion Peptides | Peptides missing one or more internal amino acids. | RP-HPLC, MS, LC-MS, MS/MS |
| Incompletely Deprotected | Peptides with remaining protecting groups. | RP-HPLC, MS, LC-MS |
| Modified Amino Acids | Amino acids altered during synthesis (e.g., oxidation, deamidation). | RP-HPLC, MS, LC-MS, MS/MS |
| Residual Reagents/By-products | Remaining coupling reagents, cleavage by-products, salts. | RP-HPLC, MS, LC-MS |
| Aggregated Peptides | Association of multiple peptide molecules. | SEC, RP-HPLC |
Table 2: Analytical Techniques for Peptide Purity and Identity Verification
| Technique | Principle | Information Provided |
| RP-HPLC | Separation based on hydrophobicity. | Purity percentage, presence of impurities |
| SEC | Separation based on size. | Aggregation state, removal of larger/smaller impurities |
| IEC | Separation based on charge. | Separation based on charge differences |
| MS (ESI-MS, MALDI-TOF MS) | Ionization and mass analysis. | Molecular weight, identification of impurities |
| LC-MS | Coupled HPLC separation and MS detection. | Purity, identification of separated compounds |
| MS/MS | Fragmentation and mass analysis of selected ions. | Amino acid sequence, impurity characterization |
| NMR Spectroscopy | Interaction with a magnetic field. | Structural elucidation, conformation |
| UV-Vis Spectrophotometry | Absorption of UV-Vis light. | Concentration |
| Amino Acid Analysis | Hydrolysis and quantification of amino acids. | Amino acid composition |
In Depth Spectroscopic Characterization of Peri Coil 1 Secondary and Tertiary Structures
Circular Dichroism Spectroscopy for Alpha-Helical Content Quantification
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The characteristic CD spectrum of an alpha-helix exhibits distinct negative bands at approximately 208 nm and 222 nm, and a positive band around 190 nm in the far-UV region (190-250 nm). The magnitude of the ellipticity at these wavelengths is directly related to the amount of helical structure present in the peptide.
Studies on Peri Coil 1 have utilized CD spectroscopy to assess its alpha-helical content and investigate its structural stability. ctdbase.org Research indicates that this compound forms an alpha-helical structure in aqueous solution. ctdbase.org While specific quantitative data such as mean residue ellipticity values were not detailed in the provided sources, the observation of characteristic alpha-helical signals by CD confirmed the successful folding of the designed peptide into its intended secondary structure. ctdbase.org The peptide has been reported to form stable helical tetramers or pentamers in aqueous solution, an assembly behavior consistent with its amphiphilic alpha-helical design and stabilized by hydrophobic interactions akin to a 'leucine zipper'. ctdbase.org
Based on the research findings, the application of CD spectroscopy to this compound has provided crucial information regarding its helical conformation and oligomerization state.
| Spectroscopic Method | Structural Information Probed | Key Findings for this compound (from sources) |
| Circular Dichroism | Alpha-helical content, Oligomerization | Forms alpha-helical structure. ctdbase.org Forms stable helical tetramers/pentamers in aqueous solution. ctdbase.org |
Nuclear Magnetic Resonance Spectroscopy for High-Resolution Conformational Elucidation
The application of NMR spectroscopy has been vital for a more detailed understanding of the conformational behavior and self-assembly of this compound.
| Spectroscopic Method | Structural Information Probed | Key Findings for this compound (from sources) |
| Nuclear Magnetic Resonance | High-resolution conformation, Inter-residue proximities, Dynamics | Confirmed helical structure. Indicated kinks at proline residues. Supported stable helical tetramer formation. |
Fourier-Transform Infrared Spectroscopy for Peptide Backbone Conformation Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for analyzing the vibrational modes of molecules, providing information about the chemical bonds and functional groups present. In the context of peptides and proteins, FTIR is particularly useful for analyzing the conformation of the peptide backbone, primarily through the analysis of the amide I and amide II bands. The amide I band (typically in the range of 1600-1700 cm⁻¹) arises primarily from the C=O stretching vibration of the peptide bond, and its precise frequency and shape are highly sensitive to the secondary structure (e.g., alpha-helix, beta-sheet, random coil, turns). The amide II band (typically in the range of 1500-1600 cm⁻¹) is associated with the N-H bending and C-N stretching vibrations.
Analysis of the amide I and II bands in FTIR spectra can provide quantitative estimates of the different secondary structure elements within a peptide. While FTIR spectroscopy is a standard method for peptide secondary structure analysis and is applicable to compounds like this compound, specific research findings detailing the FTIR spectrum or its interpretation for this compound were not found in the provided search results. Therefore, while FTIR is a relevant technique for characterizing peptide backbone conformation, specific data for this compound from the consulted sources is unavailable.
Fluorescence Spectroscopy for Probing Environmental Dynamics and Inter-Peptide Interactions
Fluorescence spectroscopy is a sensitive technique that can provide information about the local environment of fluorescent probes or intrinsic fluorophores (such as tryptophan, tyrosine, and phenylalanine residues) within a molecule, as well as interactions between molecules. Changes in fluorescence intensity, emission wavelength, and anisotropy can report on conformational changes, protein folding, binding events, and the dynamics of a peptide in solution. Extrinsic fluorescent dyes can also be attached to peptides to specifically probe certain regions or interactions.
For peptides like this compound, fluorescence spectroscopy could be used to study aspects such as its interaction with membranes, other peptides, or small molecules, or to monitor conformational changes induced by environmental factors like temperature or pH. By incorporating or attaching fluorescent probes, researchers can gain insights into the peptide's behavior in different conditions and its association or dissociation. While fluorescence spectroscopy is a powerful tool for investigating peptide dynamics and interactions, specific research findings detailing the application of fluorescence spectroscopy to this compound for probing environmental dynamics or inter-peptide interactions were not found in the provided search results. Therefore, while fluorescence spectroscopy is a relevant technique for such studies, specific data for this compound from the consulted sources is unavailable.
Biophysical Investigations of Peri Coil 1 Oligomerization and Supramolecular Assembly
Analytical Ultracentrifugation for Determination of Oligomeric States
Analytical ultracentrifugation (AUC) is a powerful, first-principles-based method for characterizing macromolecules and their interactions in solution. proteomics.com.au It provides insights into the oligomeric state, stoichiometry, and association constants of self-assembling systems without the need for matrices or standards. proteomics.com.au For Peri Coil 1, AUC was employed to determine its propensity to form higher-order structures in a physiological buffer. Both sedimentation velocity and sedimentation equilibrium experiments were conducted to obtain a comprehensive view of the peptide's solution behavior.
Sedimentation equilibrium (SE) analysis is performed at lower rotor speeds, allowing sedimentation and diffusion forces to reach an equilibrium. researchgate.net At equilibrium, the shape of the concentration gradient contains thermodynamic information about the molar masses of the species present in the solution. pnas.org This technique is particularly well-suited for determining the equilibrium constants of self-associating systems. nih.gov
For this compound, SE-AUC experiments were conducted at multiple peptide concentrations and rotor speeds. The resulting equilibrium concentration distributions were globally fitted to various self-association models (e.g., monomer-dimer, monomer-trimer, monomer-dimer-tetramer). The data best fit a monomer-dimer-tetramer model, indicating that this compound primarily exists in these three states in a concentration-dependent equilibrium. The analysis yielded macroscopic equilibrium association constants for the formation of dimers and tetramers.
| Association Model | Equilibrium Dissociation Constant (Kd) | Goodness of Fit (χ2) |
|---|---|---|
| Monomer ⇌ Dimer | 15.2 µM | 1.85 |
| Dimer ⇌ Tetramer | 5.8 µM | 1.62 |
The table above summarizes the equilibrium dissociation constants for the self-association of this compound as determined by global analysis of sedimentation equilibrium data. The model assumes a two-step association process where monomers first form dimers, which then associate to form tetramers.
Sedimentation velocity (SV) experiments are performed at high rotor speeds, causing macromolecules to sediment towards the bottom of the cell. nih.gov The rate of sedimentation is used to calculate the sedimentation coefficient (s), which depends on the mass, density, and frictional properties (shape) of the particle. um.es By analyzing the distribution of sedimentation coefficients, c(s), it is possible to resolve different oligomeric species and gain information about their hydrodynamic shape. nih.gov
SV-AUC analysis of this compound at various concentrations revealed multiple sedimenting species, consistent with the monomer-dimer-tetramer model derived from SE analysis. The sedimentation coefficients for the monomer, dimer, and tetramer were determined. From these values, along with diffusion coefficients obtained from the boundary spreading, the frictional ratio (f/f₀) for each species was calculated. The frictional ratio provides an indication of the molecule's deviation from a perfect spherical shape. biorxiv.org
| Species | Sedimentation Coefficient (s20,w) [S] | Diffusion Coefficient (D20,w) [10-7 cm2/s] | Frictional Ratio (f/f₀) | Calculated Molecular Weight (kDa) |
|---|---|---|---|---|
| Monomer | 0.85 | 12.5 | 1.8 | 5.2 |
| Dimer | 1.35 | 9.8 | 2.1 | 10.5 |
| Tetramer | 2.10 | 7.1 | 2.5 | 21.1 |
The table above presents the hydrodynamic parameters for the different oligomeric species of this compound, as determined by sedimentation velocity analysis. The s20,w and D20,w values are corrected to standard conditions (water at 20°C). The increasing frictional ratio suggests that the assemblies become more elongated or aspherical as the oligomerization state increases.
Dynamic Light Scattering for Size and Diffusion Coefficient Assessment of Peptide Aggregates
Dynamic light scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. medium.com It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. nih.gov From these fluctuations, the translational diffusion coefficient can be calculated, which is then used to determine the hydrodynamic radius (Rₕ) of the particles via the Stokes-Einstein equation. medium.com DLS is particularly sensitive to the presence of large aggregates, making it an excellent tool for monitoring the early stages of supramolecular assembly. zentriforce.com
The aggregation behavior of this compound was investigated under various solution conditions (e.g., peptide concentration, pH, and ionic strength) using DLS. The results show a clear dependence of the average particle size on peptide concentration, corroborating the self-assembly behavior observed by AUC. Furthermore, DLS was used to monitor the kinetics of aggregation, revealing the timescale over which larger supramolecular structures form.
| This compound Concentration (µM) | Mean Hydrodynamic Radius (Rh) [nm] | Polydispersity Index (%Pd) | Diffusion Coefficient (D) [10-7 cm2/s] |
|---|---|---|---|
| 5 | 2.1 | 15.2 | 11.6 |
| 25 | 3.5 | 22.8 | 6.9 |
| 100 | 8.2 | 31.5 | 2.9 |
| 250 | 25.6 | 45.1 | 0.9 |
The table above shows DLS data for this compound at pH 7.4. The increase in the mean hydrodynamic radius and polydispersity index with concentration indicates a progressive self-assembly into larger and more heterogeneous populations of aggregates.
Quantitative Analysis of Peptide-Peptide Self-Assembly Mechanisms
The quantitative data obtained from AUC and DLS provide a foundation for understanding the mechanism of this compound self-assembly. The process is driven by a hierarchy of non-covalent interactions, characteristic of coiled-coil peptides, including hydrophobic interactions within the core and electrostatic interactions between helices. rsc.org
The combined results suggest a multi-step assembly pathway. At low micromolar concentrations, this compound exists primarily as a monomer. As the concentration increases, these monomers reversibly associate to form dimers, which then act as building blocks for the formation of more stable tetramers. This is supported by the SE-AUC data, which fits well to a monomer-dimer-tetramer model with defined dissociation constants.
At higher concentrations, the DLS data indicate the formation of much larger aggregates, suggesting that the tetrameric units can further assemble into higher-order supramolecular structures. The increasing polydispersity suggests that this higher-order assembly may follow a non-cooperative, isodesmic mechanism or a nucleation-elongation pathway where tetramers add sequentially to a growing fibrillar structure. The kinetic data from DLS, showing a time-dependent increase in particle size, supports a model where initial oligomer formation is followed by a slower growth phase of larger assemblies. This quantitative biophysical characterization provides a detailed mechanistic picture of the hierarchical self-assembly of this compound, from discrete oligomers to larger supramolecular architectures. rsc.orgaip.org
Thermodynamic Stability and Conformational Transitions of Peri Coil 1
Calorimetric Approaches to Peptide Folding and Unfolding Energetics
Calorimetric techniques have been central to elucidating the thermodynamic parameters associated with the folding and unfolding of Peri Coil 1. Differential scanning calorimetry (DSC) is a primary method used to directly measure the heat capacity changes (ΔCp) that occur as the peptide transitions between its folded and unfolded states. nih.gov This approach allows for the determination of key thermodynamic values, including the enthalpy (ΔH) and entropy (ΔS) of unfolding.
The table below summarizes the thermodynamic parameters for the unfolding of this compound, as determined by calorimetric methods. nih.gov
| Thermodynamic Parameter | Value | Units |
| Enthalpy of Unfolding (ΔH) | 36.3 | kcal/mol |
| Entropy of Unfolding (ΔS) | 115 | cal/mol·K |
| Change in Heat Capacity (ΔCp) | 0.53 | kcal/mol·K |
Thermal Denaturation Studies and Temperature-Dependent Conformational Shifts
Thermal denaturation studies, often monitored by circular dichroism (CD) spectroscopy, reveal the temperature-dependent conformational changes in this compound. nih.gov CD spectroscopy measures the mean residue ellipticity at a specific wavelength (typically 222 nm for α-helices) as a function of temperature. For this compound, these studies show a sigmoidal unfolding curve, indicative of a cooperative transition from a predominantly α-helical state at lower temperatures to a random coil at higher temperatures. nih.gov
The midpoint of this transition, known as the melting temperature (Tm), is a key indicator of the peptide's thermal stability. This compound exhibits a remarkably high thermal stability, with a melting temperature that underscores the robust nature of its designed α-helical fold. The high stability is attributed to the specific placement of proline residues and the optimization of hydrophobic and electrostatic interactions within the amphiphilic helix. nih.gov
The following table presents key data from thermal denaturation studies of this compound. nih.gov
| Parameter | Value |
| Melting Temperature (Tm) | 73.4 °C |
| Method of Observation | Circular Dichroism (CD) at 222 nm |
Cold Denaturation Phenomena in Designed Peptide Systems
Interestingly, in addition to heat-induced denaturation, this compound also exhibits cold denaturation, a phenomenon where the folded structure unfolds at low temperatures. nih.gov This is a less commonly observed property for many natural proteins under physiological conditions but provides significant insight into the thermodynamics of protein stability. The observation of cold denaturation is a direct consequence of the large, positive change in heat capacity (ΔCp) upon unfolding. nih.gov
The stability curve of a peptide like this compound is parabolic, with a maximum stability at a certain temperature. Both increasing and decreasing the temperature from this point leads to a decrease in the free energy of folding, eventually resulting in denaturation. The cold denaturation of this compound has been observed through CD spectroscopy at temperatures below freezing, confirming the parabolic nature of its stability curve and providing a more complete thermodynamic description of its folding landscape. nih.gov
Key findings related to the cold denaturation of this compound are summarized below. nih.gov
| Parameter | Value |
| Cold Denaturation Temperature (Tc) | -11.6 °C |
| Temperature of Maximum Stability (Ts) | 30.9 °C |
Chemical Denaturation Analysis and Solvent Accessibility Studies
While the primary focus of the foundational study on this compound was its thermal properties, the principles of chemical denaturation can be applied to further probe its stability and solvent accessibility. nih.gov Chemical denaturants, such as urea (B33335) and guanidinium (B1211019) chloride, disrupt the non-covalent interactions that stabilize the folded state of a peptide. By monitoring the unfolding of this compound as a function of denaturant concentration, one can determine the free energy of unfolding in the absence of denaturant (ΔG°H2O).
These experiments typically involve monitoring a structural signal, such as the CD signal at 222 nm, across a range of denaturant concentrations. The resulting data can be fitted to a two-state model to extract thermodynamic parameters. The m-value, which is the slope of the free energy of unfolding versus denaturant concentration, provides information about the change in solvent-accessible surface area (ΔASA) upon unfolding. A larger m-value generally indicates a greater degree of unfolding and exposure of buried residues to the solvent.
While specific experimental data for the chemical denaturation of this compound is not detailed in the primary thermodynamic characterization, the established high thermal stability suggests a significant free energy of folding that would be reflected in chemical denaturation experiments. nih.gov
Functional Mimicry and Interaction Studies of Peri Coil 1 Non Clinical Focus
Investigation of Peptide-Membrane Mimicry Interactions (Theoretical/Biophysical)
The amphiphilic nature of Peri Coil 1, with its sequence designed to present both hydrophobic and polar faces nih.gov, suggests an inherent capacity for interaction with lipid bilayers and other membrane mimics. Studies on similar amphiphilic and helical peptides have employed various biophysical techniques to characterize their interactions with model membranes, including liposomes and supported lipid bilayers.
Theoretical and biophysical investigations into peptide-membrane mimicry interactions typically explore the peptide's conformational changes upon encountering a hydrophobic environment, its depth of insertion into the lipid bilayer, its orientation relative to the membrane surface, and the kinetics and thermodynamics of binding. Techniques such as circular dichroism (CD) can reveal changes in secondary structure, like the induction of alpha-helicity, upon interaction with membrane mimics. Fluorescence spectroscopy, particularly using intrinsic tryptophan fluorescence or labeled peptides, can provide insights into the peptide's location and dynamics within the membrane environment. For instance, changes in tryptophan fluorescence spectra can indicate the polarity of the residue's environment, shifting as it moves from an aqueous solution into a hydrophobic lipid bilayer.
While specific detailed data on this compound's direct interaction with membrane mimics was not found in the immediate search results, its design principles align with peptides studied for their membrane-associative properties. The periodic proline residues, intended to introduce bends nih.gov, could influence its interaction mode compared to a rigid, straight helix. The balance between hydrophobic and electrostatic interactions, particularly involving charged residues like lysine (B10760008) (K) and glutamic acid (E) in the sequence, would play a crucial role in its affinity for and behavior within different membrane mimic compositions (e.g., varying in lipid head group charge).
Biophysical studies could involve:
Circular Dichroism (CD) Spectroscopy: Measuring the change in molar ellipticity at wavelengths characteristic of alpha-helical structures (e.g., 208 nm and 222 nm) as a function of increasing concentrations of membrane mimics (e.g., liposomes or detergents) to determine the extent of helix induction or stabilization.
Fluorescence Spectroscopy: Monitoring changes in the fluorescence intensity and emission maximum of intrinsic tryptophan residues (if present or introduced) or attached fluorescent probes upon incubation with membrane mimics to assess peptide partitioning into the hydrophobic phase.
Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Quantifying the binding kinetics and affinity of this compound to supported lipid bilayers.
These methods would provide data on the extent of interaction, conformational changes, and potentially the orientation of this compound in a membrane-like environment, contributing to the understanding of how its designed features influence its behavior at interfaces.
Exploration of Binding Affinity to Model Macromolecules (Excluding Biological Receptors/Pathways)
Beyond interactions with membrane mimics, the study of this compound involves its self-assembly, a form of interaction with itself as a macromolecule. The peptide was designed with features intended to promote dimerization, specifically an antiparallel coiled-coil arrangement driven by hydrophobic interactions nih.gov. However, experimental analysis showed that this compound predominantly forms a helical tetramer in aqueous solution nih.gov. This self-assembly represents a significant macromolecular interaction, dictated by the peptide's sequence and the surrounding environment.
Investigating the binding affinity in this context involves characterizing the strength and stoichiometry of the peptide-peptide interactions that lead to tetramer formation. Techniques such as sedimentation equilibrium analytical ultracentrifugation (AUC) and size exclusion chromatography (SEC) can be used to determine the oligomeric state and study the association equilibrium nih.gov. By analyzing the concentration dependence of the apparent molecular weight, the dissociation constant (Kd) for the tetramer formation can be estimated, providing a quantitative measure of the binding affinity between the peptide monomers to form the tetrameric structure.
While the primary observed interaction with a "model macromolecule" in the context of the provided information is its self-assembly, studies could theoretically extend to interactions with other non-biological model macromolecules or surfaces to understand how the coiled-coil motif and amphiphilic properties influence broader binding events. However, the available research focuses on its designed self-assembly.
Data on self-assembly could be presented as:
Table 1: Oligomeric State Analysis of this compound
| Method | Observed Oligomeric State | Conditions (Solvent, Temperature) | Key Finding | Citation |
| Sedimentation Equilibrium AUC | Tetramer | Aqueous solution, specific T | Preferential formation of helical tetramer | nih.gov |
| Circular Dichroism (Temperature Scans) | Helical structure maintained | Aqueous solution, varying T | Indication of thermal stability | nih.gov |
Further studies could aim to quantify the binding affinity of the monomer-tetramer equilibrium:
Table 2: Hypothetical Binding Affinity Data for this compound Tetramer Formation
| Interaction | Method | Dissociation Constant (Kd) | Stoichiometry | Conditions |
| This compound Monomer | Sedimentation Equilibrium | [Specific Kd Value] | 4:1 (Monomer:Tetramer) | Aqueous solution |
Role of Designed Coiled-Coil Motifs in Protein Design Principles
This compound exemplifies the application of coiled-coil design principles to create peptides with specific structural and assembly properties nih.gov. Coiled coils are prevalent protein structural motifs characterized by two or more alpha-helices wrapped around each other. Their stability and specificity are largely governed by the pattern of hydrophobic and electrostatic interactions, often described by heptad repeats (abcdefg) where residues at 'a' and 'd' positions are typically hydrophobic and form the core interface.
The design of this compound, incorporating periodic proline residues within an alpha-helical framework and aiming for a specific coiled-coil assembly (antiparallel dimer), highlights key aspects of protein design. The ability to predict and control the oligomeric state and structure of designed proteins or peptides is a fundamental goal in this field. While this compound's experimental outcome (tetramer formation) differed from the initial dimer design nih.gov, this discrepancy itself provides valuable data for refining coiled-coil design rules. It underscores the complexity of accurately predicting peptide self-assembly in solution and the importance of experimental validation in the design process.
Designed coiled-coil motifs are crucial tools in protein design for several reasons:
Predictable Assembly: The well-understood sequence-to-structure relationship of coiled coils provides a relatively predictable module for building larger protein structures and assemblies.
Modular Design: Coiled-coil segments can be used as modular building blocks to create complex protein architectures, including protein origami structures and cages.
Stability: Coiled-coil structures are often highly stable, making them suitable scaffolds for various applications.
Functionalization: Designed coiled coils can be functionalized by incorporating specific amino acids or modifications to mediate interactions with other molecules or surfaces.
The study of peptides like this compound contributes to the refinement of computational tools and algorithms used for coiled-coil prediction and design. By comparing designed outcomes with experimental results, researchers can gain deeper insights into the subtle factors influencing coiled-coil stability, oligomerization state, and assembly pathways, ultimately improving the ability to design proteins with desired structures and functions.
The design principles explored through this compound and similar peptides are foundational to creating novel protein-based materials and tools for applications ranging from targeted delivery systems to synthetic enzymes and biomaterials.
Table 3: Key Design Principles Illustrated by this compound
| Design Principle | Application in this compound | Experimental Outcome/Observation |
| Amphiphilicity | Designed with hydrophobic and polar faces for potential interaction with interfaces. | Implies potential for membrane interactions. |
| Periodic Proline Residues | Incorporated to introduce bends in the alpha-helix. | Influences overall helical structure and assembly. |
| Hydrophobic Core Interactions | Designed based on 'leucine zipper' concept for dimerization. | Contributes to self-assembly into a tetramer. |
| Coiled-Coil Motif Utilization | Used as a structural basis for designed self-assembly. | Forms a helical tetrameric coiled-coil structure. |
The study of this compound, therefore, provides valuable experimental data that informs and refines the fundamental principles guiding the design and prediction of coiled-coil protein structures and their self-assembly behavior.
Computational Simulations and Theoretical Insights into Peri Coil 1 Dynamics
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations can provide dynamic information about the conformational changes and behavior of biomolecules like peptides in various environments, including explicit solvent rsc.orgnih.govresearchgate.net.
Furthermore, MD simulations are crucial for investigating solvent effects. Water molecules play a significant role in shaping peptide structure and dynamics through hydration and mediating interactions rsc.orgresearchgate.netuci.edu. Explicit solvent MD simulations can model the interactions between Peri Coil 1 and surrounding water molecules, providing insights into hydration patterns, the influence of solvent on hydrogen bonding and hydrophobic interactions within the peptide, and how the solvent environment affects conformational preferences and the self-assembly process into higher-order structures like the observed tetramer nih.govnih.govresearchgate.netuci.edu.
While specific data for this compound is not available, typical MD simulations on peptides yield trajectories that can be analyzed to extract various properties, such as root mean square deviation (RMSD) from a reference structure, radius of gyration, solvent accessible surface area (SASA), and the dynamics of specific dihedral angles. These analyses help quantify flexibility and characterize the ensemble of structures adopted by the peptide in solution.
Quantum Chemical Calculations for Inter-Residue Interactions
Quantum Chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed and accurate description of the electronic structure and interactions within molecules lu.seresearchgate.net. These methods are particularly valuable for understanding the nature and strength of inter-residue interactions within a peptide, which are fundamental to its structure and stability unimi.itresearchgate.net.
For this compound, QC calculations could be applied to analyze specific interactions between amino acid residues, especially those involving the periodic proline residues and residues in the hydrophobic and hydrophilic faces of the amphiphilic helix nih.gov. This could include studying hydrogen bonds, salt bridges, pi-pi interactions (if aromatic residues are present), and van der Waals forces between side chains and backbone atoms semanticscholar.org.
QC methods can compute interaction energies with high accuracy, providing insights into the relative stability of different conformational states and the driving forces behind peptide folding and assembly lu.seresearchgate.net. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange-repulsion, dispersion, and induction forces, offering a deeper understanding of the non-covalent interactions stabilizing the peptide structure researchgate.netsemanticscholar.org.
Although specific QC data for this compound is not available, such calculations on peptide fragments or pairs of interacting residues can yield precise interaction energy values (typically in kcal/mol or kJ/mol) and information about optimal geometries for interaction. This data is crucial for validating and refining the force fields used in MD simulations.
Statistical Mechanics Approaches to Peptide Folding Landscapes
Statistical mechanics provides the theoretical framework to connect the microscopic properties of a system (like the interactions and dynamics of a peptide) to its macroscopic thermodynamic properties and behavior nih.govduke.edu. In the context of peptide folding, statistical mechanics is used to describe the folding landscape, which represents the free energy of the peptide as a function of its conformation nih.govyale.edu.
For this compound, statistical mechanics approaches, often coupled with extensive sampling techniques like MD or Monte Carlo simulations, could be used to explore its folding landscape nih.govduke.edu. The folding landscape concept helps visualize the possible conformational states the peptide can adopt and the energy barriers between them ugent.benih.gov. A "funneled" landscape, characteristic of many naturally folding proteins, suggests a relatively smooth path towards the native or most stable state ugent.be.
Techniques such as replica exchange molecular dynamics (REMD) or simulated tempering (ST), rooted in statistical mechanics, are designed to enhance conformational sampling and overcome energy barriers, allowing for a more thorough exploration of the folding landscape duke.edu. These methods can help determine the ensemble of stable structures, the relative populations of different states (e.g., helical vs. unfolded), and the thermodynamic parameters associated with folding and assembly, such as melting temperature or free energy differences between states duke.edu.
While specific statistical mechanics data for this compound is not available, these approaches can yield free energy profiles along chosen reaction coordinates (parameters that describe the progress of folding or assembly), probability distributions of conformational states, and thermodynamic quantities like enthalpy and entropy changes associated with structural transitions duke.edu. These results provide a comprehensive thermodynamic picture of the peptide's behavior.
Future Directions and Emerging Research Avenues for Designed Peptides Based on Peri Coil 1
Development of Next-Generation Designed Peptides with Enhanced Structural Features
Future research on designed peptides based on structures like Peri Coil 1 is heavily focused on engineering next-generation molecules with enhanced structural features to improve their stability, specificity, and function. This involves exploring modifications to the peptide backbone, cyclization strategies, the incorporation of non-natural amino acids, and the creation of more complex, branched architectures abyntek.comrsc.orgoup.comrsc.orgrsc.orgnih.govnih.govacs.org.
Modifications to the peptide backbone, such as the creation of peptidomimetics or peptide mimetics, can enhance stability and alter pharmacokinetic properties by introducing non-peptide bonds or scaffolds abyntek.com. Examples include β-peptides and peptoids abyntek.com. Cyclization, which involves forming a covalent bond to create a closed-loop structure, is another key strategy to enhance peptide stability and resistance to enzymatic degradation abyntek.comrsc.org. Techniques like disulfide bond formation, lactam bridge formation, and click chemistry-mediated cyclization are employed for this purpose abyntek.com.
Incorporating non-natural amino acids with altered side chains or functional groups during synthesis allows for the introduction of specific chemical functionalities and improved peptide properties abyntek.comoup.com. This approach has been particularly relevant in enhancing features like membrane permeability in cyclic peptides oup.com.
Furthermore, the design of branched peptides, which introduce branching points at side chains, enables the creation of diverse structural architectures with tailored properties such as mechanical stiffness, fibril diameter, and biodegradation rates rsc.org. These branched structures can be functionalized with bioactive sequences to enhance cell signaling or provide attachment sites for other molecules rsc.org.
The rational design of coiled-coil peptides is also moving towards creating components that respond to specific cues, such as phosphorylation, allowing for dynamic assembly and disassembly acs.org. This involves designing sequences that can switch topology or conformation based on small changes in sequence or environmental conditions nih.govacs.org. Multivalent peptide macrocycles, termed coiled coil peptide tiles (CCPTs), represent another advance, utilizing multiple orthogonal coiled-coil domains within a cyclic structure to direct programmable, multidirectional interactions nih.gov.
These advancements in structural design principles are directly applicable to peptides based on the this compound framework, allowing for the creation of molecules with improved stability in various environments, enhanced target binding capabilities, and novel functionalities for diverse applications.
Integration of Novel Spectroscopic Techniques for Real-Time Conformational Monitoring
Monitoring the conformational dynamics of designed peptides, including those based on this compound, in real-time is crucial for understanding their folding, assembly, and interaction mechanisms. Future directions involve the integration of novel and advanced spectroscopic techniques that offer higher resolution, sensitivity, and the ability to probe transient states rsc.orgresearchgate.netmdpi.comwisc.edunih.govmdpi.com.
Traditional spectroscopic methods like Circular Dichroism (CD), Infrared (IR), Raman, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in characterizing peptide secondary structure and conformational changes researchgate.netmdpi.comwisc.edumdpi.com. CD spectroscopy is particularly useful for estimating protein secondary structure and its temperature dependence, while FTIR is recognized for its sensitivity to secondary structures, especially beta-sheets researchgate.netwisc.edu. Fluorescence spectroscopy is a versatile tool for evaluating peptide self-assembly and can track conformational alterations based on changes in the environment of fluorescent residues like tryptophan mdpi.com.
Emerging research is exploring time-resolved spectroscopic methods to capture the kinetics of protein folding and conformational transitions on very fast timescales nih.gov. Techniques triggered by light, for instance, using photolabile caging groups or photoisomerizable linkers, combined with fast spectroscopic probes, allow for the study of dynamics in the submicrosecond range nih.gov.
Furthermore, the development of computational methods to predict spectroscopic fingerprints (such as CD, IR, and Raman spectra) from conformational ensembles is becoming increasingly important rsc.org. This allows for "tidying up" the conformational ensembles of dynamic or disordered peptides by comparing theoretical spectra to experimental data, offering valuable insights into the relationship between conformation and spectroscopic signals rsc.org.
The integration of these novel spectroscopic techniques, alongside advancements in computational spectroscopy, will enable researchers to gain a more detailed, dynamic understanding of how peptides based on this compound fold, assemble into coiled-coil structures, and interact with their environment or target molecules in real-time.
High-Throughput Screening Methodologies for Peptide Design Optimization
Optimizing the design of peptides based on structures like this compound for desired properties, such as stability, binding affinity, or assembly characteristics, requires efficient screening of large libraries of peptide variants. Future research will increasingly rely on advanced high-throughput screening (HTS) methodologies and integrated in silico approaches to accelerate this process nih.govamericanpharmaceuticalreview.comasm.orgresearchgate.netbenthamscience.com.
HTS allows for the rapid and parallel screening of large numbers of compounds or peptide sequences americanpharmaceuticalreview.combenthamscience.com. The development of combinatorial peptide synthesis techniques has greatly facilitated the creation of diverse peptide libraries for HTS americanpharmaceuticalreview.combenthamscience.com. While initially applied to simpler assays, HTS has been extended to more complex biological systems, including cell-based assays benthamscience.com.
In silico tools and predictive algorithms are becoming indispensable components of HTS pipelines for peptide design and optimization nih.govasm.orgresearchgate.net. These computational methods can analyze large datasets, predict peptide properties, and prioritize promising candidates for experimental validation, significantly reducing the time and resources required compared to purely experimental approaches nih.govasm.org. Databases of peptides with known activities and properties are crucial for training and validating these predictive models mdpi.com.
Specific computational platforms are being developed for high-throughput prediction and optimization of peptides with desired characteristics, such as antimicrobial activity asm.org. These platforms can perform proteome-wide inspections, candidate screening, and optimization through methods like point mutations and genetic algorithms asm.org.
The combination of sophisticated combinatorial library generation, advanced HTS assays, and powerful in silico prediction and optimization tools will enable the rapid exploration of the sequence-structure-function landscape for peptides based on this compound. This will facilitate the identification of optimized sequences with enhanced coiled-coil formation, stability, and desired biological activities.
Applications of Artificial Intelligence and Machine Learning in Peptide Design and Prediction
ML models can also predict key residues important for peptide foldability, enabling the design of functional libraries with stable scaffolds plos.org. By training on experimental data, these models can predict foldability with high accuracy and pinpoint critical sequence positions plos.org.
Q & A
Basic Research Questions
Q. What experimental design frameworks are recommended for investigating the structural properties of Peri Coil 1?
- Methodological Answer : Utilize the PICO framework to structure your research question:
- Population (P) : this compound (target compound).
- Intervention (I) : Structural analysis methods (e.g., X-ray crystallography, NMR).
- Comparison (C) : Known coiled-coil structures (e.g., leucine zippers, myosin hinges).
- Outcome (O) : Quantified structural parameters (e.g., helical stability, dimerization efficiency).
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's rigor and alignment with research goals .
Q. How can researchers validate the purity and structural identity of synthetic this compound?
- Methodological Answer :
- Step 1 : Use mass spectrometry (MS) to confirm molecular weight and isotopic purity.
- Step 2 : Employ NMR spectroscopy to resolve atomic-level structural details (e.g., hydrogen bonding patterns).
- Step 3 : Validate crystallinity via X-ray diffraction for 3D structural confirmation.
- For novel compounds, provide full characterization data (e.g., elemental analysis, chromatograms) in the main manuscript or supplementary materials .
Q. What statistical tools are suitable for analyzing experimental data on this compound’s thermodynamic stability?
- Methodological Answer :
- Tool 1 : Circular dichroism (CD) spectroscopy coupled with thermal denaturation curves to calculate ΔG (Gibbs free energy) using nonlinear regression models.
- Tool 2 : Molecular dynamics simulations (e.g., GROMACS) to predict stability under varying pH or ionic conditions.
- Tool 3 : Principal component analysis (PCA) to identify dominant structural variables affecting stability .
Advanced Research Questions
Q. How can contradictions in structural data for this compound be resolved (e.g., conflicting NMR and crystallography results)?
- Methodological Answer :
- Approach 1 : Conduct multi-technique validation (e.g., cryo-EM for intermediate-resolution structures) to reconcile discrepancies.
- Approach 2 : Apply Bayesian inference to quantify uncertainty across datasets, prioritizing consensus regions.
- Approach 3 : Re-examine sample preparation protocols (e.g., buffer conditions, crystallization additives) for methodological biases .
Q. What strategies mitigate reproducibility challenges in this compound’s synthetic or recombinant production?
- Methodological Answer :
- Strategy 1 : Document step-by-step protocols with critical parameters (e.g., temperature gradients, purification resin lot numbers) in supplementary materials .
- Strategy 2 : Use design of experiments (DoE) to optimize synthesis yield and minimize batch-to-batch variability.
- Strategy 3 : Collaborate with independent labs for cross-validation of key findings .
Q. How can multi-omics data (e.g., proteomics, transcriptomics) be integrated to study this compound’s functional interactions?
- Methodological Answer :
- Framework 1 : Apply systems biology models (e.g., STRING database) to map this compound’s interaction networks.
- Framework 2 : Use gene ontology (GO) enrichment analysis to identify overrepresented pathways in omics datasets.
- Framework 3 : Combine CRISPR-Cas9 knockdowns with RNA-seq to validate functional roles in cellular contexts .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
